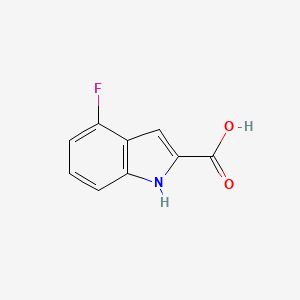

4-Fluoro-1H-indole-2-carboxylic acid

描述

Significance of Indole (B1671886) Scaffolds in Medicinal Chemistry and Organic Synthesis

The indole nucleus is a prominent heterocyclic structure that serves as a cornerstone in medicinal chemistry and drug discovery. nih.govijpsr.com Recognized for its wide array of pharmacological activities, the indole scaffold is a core component in many natural products, alkaloids, and bioactive compounds. nih.gov Its structural versatility allows it to participate in diverse chemical reactions and form various chemical bonds, making it a "privileged structure" for developing new therapeutic agents. mdpi.comresearchgate.net

Indole derivatives have demonstrated efficacy in numerous therapeutic areas, including:

Cancer Treatment : They can act on various biological targets like tubulin and protein kinases to inhibit cancer cell growth. mdpi.com

Infectious Disease Management : Indole-based compounds have shown the ability to combat drug-resistant pathogens. mdpi.comnih.gov

Anti-inflammatory Therapies : Many indole derivatives exhibit significant anti-inflammatory properties. nih.gov

Neurodegenerative Disease Management : The scaffold is explored for its potential in treating conditions like Alzheimer's disease. nih.gov

The broad therapeutic potential of the indole scaffold has led to the development of numerous commercially approved drugs and continues to inspire researchers to explore it as a lead structure in the drug development process. nih.govijpsr.com

Role of Fluorination in Modulating Reactivity and Biological Activity of Indole-2-carboxylic Acids

The introduction of a fluorine atom into organic molecules, a process known as fluorination, is a widely used strategy in medicinal chemistry to enhance the properties of a drug candidate. tandfonline.com Fluorine's small size and high electronegativity can significantly influence the chemical, physical, and biological characteristics of a molecule. chemrxiv.org In the context of indole-2-carboxylic acids, fluorination plays a crucial role in modulating both their reactivity and their biological effects.

Incorporating fluorine into the indole ring can lead to several advantageous changes:

Improved Metabolic Stability : Fluorine can block sites on a molecule that are susceptible to metabolic degradation, thereby increasing the drug's lifespan in the body. tandfonline.comacs.org

Enhanced Binding Affinity : The fluorine atom can alter the electronic properties of the molecule, potentially leading to stronger interactions with biological targets like enzymes and receptors. tandfonline.com

Modified Physicochemical Properties : Fluorination can affect properties such as lipophilicity (the ability to dissolve in fats), which can improve a drug's ability to cross cell membranes. tandfonline.comchemrxiv.org

Specifically for indole derivatives, the presence of an electron-withdrawing group like fluorine can influence the reactivity of the indole ring. researchgate.net This strategic placement of fluorine is a key tool for medicinal chemists to fine-tune the properties of indole-2-carboxylic acid derivatives, aiming to create more effective and stable therapeutic agents. nih.govmdpi.com For instance, research on HIV-1 integrase inhibitors has shown that derivatives of indole-2-carboxylic acid can be optimized by introducing halogenated benzene (B151609) rings to the core structure. nih.govmdpi.com

Structure

2D Structure

3D Structure

属性

IUPAC Name |

4-fluoro-1H-indole-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6FNO2/c10-6-2-1-3-7-5(6)4-8(11-7)9(12)13/h1-4,11H,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBWWCYDFHITBFO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C(N2)C(=O)O)C(=C1)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80398674 | |

| Record name | 4-Fluoroindole-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80398674 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

399-68-8 | |

| Record name | 4-Fluoro-1H-indole-2-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=399-68-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Fluoroindole-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80398674 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-fluoro-1H-indole-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 4 Fluoro 1h Indole 2 Carboxylic Acid and Its Precursors

Established Synthetic Pathways for Indole-2-carboxylic Acid Derivatives

Two classical name reactions, the Reissert indole (B1671886) synthesis and the Bartoli indole synthesis, provide robust and versatile platforms for the construction of the indole-2-carboxylic acid scaffold and can be adapted for the preparation of its fluorinated analogues.

The Reissert indole synthesis is a powerful method for preparing indole-2-carboxylic acids and their derivatives. The fundamental process involves the condensation of an o-nitrotoluene with diethyl oxalate (B1200264) in the presence of a base, followed by a reductive cyclization of the resulting ethyl o-nitrophenylpyruvate. wikipedia.org

The key steps of the Reissert synthesis are:

Condensation: An appropriately substituted o-nitrotoluene is treated with diethyl oxalate using a strong base, such as potassium ethoxide, to form an ethyl arylpyruvate intermediate. wikipedia.org For the synthesis of the target compound, 4-fluoro-2-nitrotoluene (B1294404) would be the required starting material.

Reductive Cyclization: The nitro group of the pyruvate (B1213749) intermediate is then reduced, typically using agents like zinc in acetic acid or catalytic hydrogenation. wikipedia.org This reduction leads to the formation of an amino group, which spontaneously cyclizes onto the adjacent ketone to form the indole ring. The choice of reducing conditions can influence the final product; for instance, zinc in acetic acid typically yields the indole-2-carboxylic acid directly, whereas catalytic hydrogenation might yield the corresponding ester, which can be subsequently hydrolyzed.

This methodology has proven effective for creating halogenated indoles. For example, a similar strategy has been employed to synthesize ethyl 5-chloro-4-fluoroindole-2-carboxylate, demonstrating the compatibility of the Reissert reaction with fluorinated precursors.

Table 1: Reaction Conditions for Reissert Indole Synthesis

| Step | Reagents & Conditions | Product |

| Condensation | o-nitrotoluene derivative, Diethyl oxalate, Potassium ethoxide | Ethyl o-nitrophenylpyruvate derivative |

| Reductive Cyclization | Zinc/Acetic Acid or H₂/Catalyst (e.g., Pd/C) | Indole-2-carboxylic acid or ester |

The Bartoli indole synthesis provides a direct route to substituted indoles, particularly those with a substituent at the C7 position. rsc.org The reaction involves the addition of a vinyl Grignard reagent to an o-substituted nitroarene. jk-sci.comsynarchive.com The presence of a substituent ortho to the nitro group is crucial for the reaction's success, with sterically demanding groups often improving the yield. jk-sci.comwikipedia.org A fluorine atom can serve as a suitable ortho-substituent. jk-sci.com

To synthesize a 4-fluoroindole (B1304775) derivative via this method, the required precursor would be a 2,5-disubstituted nitroarene, for example, 2-bromo-5-fluoronitrobenzene. The reaction proceeds through the following mechanistic steps:

Addition of three equivalents of the vinyl Grignard reagent to the nitroarene. wikipedia.org

Formation of a nitrosoarene intermediate. wikipedia.org

A jk-sci.comjk-sci.com-sigmatropic rearrangement, facilitated by the ortho-substituent. jk-sci.com

Intramolecular cyclization and subsequent aromatization to form the indole ring.

The Bartoli synthesis is highly flexible and has been successfully applied to the synthesis of various functionalized indoles, including fluorinated and amino-substituted derivatives. researchgate.netresearchgate.net Its ability to tolerate different functional groups makes it a valuable tool for constructing complex indole structures. rsc.org

Table 2: Key Features of the Bartoli Indole Synthesis

| Feature | Description |

| Reactants | o-Substituted nitroarene, Vinyl Grignard reagent (3 equivalents) |

| Key Requirement | A substituent (e.g., F, Cl, Br, alkyl) ortho to the nitro group is necessary for high yields. jk-sci.comwikipedia.org |

| Primary Product | 7-Substituted indoles, but adaptable for other substitution patterns. researchgate.net |

| Advantages | High flexibility, short reaction pathway, tolerates various functional groups. rsc.org |

Regioselective Functionalization Approaches

The regiochemistry of the final 4-Fluoro-1H-indole-2-carboxylic acid is dictated by the substitution pattern of the aromatic precursor. Direct fluorination of the indole-2-carboxylic acid core is challenging and often results in poor regioselectivity. Therefore, the strategy revolves around the regioselective synthesis of the necessary fluorinated starting materials.

For the Reissert synthesis , the key precursor is 4-fluoro-2-nitrotoluene . One synthetic route to this compound involves the decarboxylation of 2-methyl-5-fluoro-3-nitrobenzoic acid. chemicalbook.com The precise placement of the fluorine and nitro groups on the initial toluene (B28343) ring is the critical factor that ensures the fluorine atom resides at the C4 position of the final indole product.

For the Bartoli synthesis , a precursor such as a 2-substituted-5-fluoronitroarene (e.g., 2-bromo-5-fluoronitrobenzene) would be required. The synthesis of such precursors relies on standard electrophilic aromatic substitution reactions where directing group effects are exploited to install the substituents in the desired 1, 2, 4-arrangement on the benzene (B151609) ring. The regioselectivity is thus embedded in the precursor, which then templates the formation of the 4-fluoroindole ring system.

Optimization of Synthetic Yields and Green Chemistry Considerations

Efforts to improve the efficiency and environmental footprint of indole synthesis have focused on optimizing reaction conditions and adopting green chemistry principles.

Microwave-assisted synthesis has emerged as a significant technique for accelerating the formation of indoles, including fluorinated heterocycles. benthamdirect.com Microwave irradiation offers several advantages over conventional heating, such as dramatically reduced reaction times, often leading to higher yields and fewer side products due to uniform heating. benthamdirect.comtandfonline.com Classical indole syntheses, including the Fischer, Bischler, and Batcho-Leimgruber methods, have been successfully adapted to microwave conditions. nih.gov This approach is particularly beneficial for synthesizing medicinally relevant indoles in a more energy-efficient manner. benthamdirect.comnih.gov

The principles of green chemistry also encourage the use of environmentally benign solvents and catalysts. researchgate.net Research into indole synthesis has explored:

Water as a solvent: Utilizing water as a reaction medium is a key goal of green chemistry. Novel SO3H-functionalized ionic liquids have been developed as effective catalysts for Fischer indole synthesis in an aqueous medium, allowing for easy separation of the product and recycling of the catalyst. rsc.org

Multicomponent Reactions (MCRs): MCRs enhance efficiency by combining multiple starting materials in a single step to form a complex product, reducing waste and saving time. rsc.org Sustainable MCR approaches to indole-2-carboxamides have been developed under mild conditions, showcasing high atom economy. rsc.org

Catalyst Optimization: The use of novel, recyclable catalysts, such as magnetic nanoparticles, can improve reaction efficiency and simplify product purification, contributing to a more sustainable process. researchgate.net

By integrating these optimization strategies—such as employing microwave assistance to increase reaction rates and yields or using water-based, catalytically driven systems—the synthesis of this compound and its precursors can be made more efficient and environmentally friendly. tandfonline.comresearchgate.net

Chemical Modifications and Derivatization of 4 Fluoro 1h Indole 2 Carboxylic Acid

Esterification and Amidation Reactions

The carboxylic acid functionality at the 2-position of the indole (B1671886) ring is a versatile handle for the synthesis of esters and amides. These reactions are fundamental in medicinal chemistry for modulating properties such as solubility, metabolic stability, and biological activity.

The conversion of 4-fluoro-1H-indole-2-carboxylic acid to its corresponding alkyl esters is a common and crucial transformation. The Fischer-Speier esterification is a classical method employed for this purpose, which involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst. acs.org This equilibrium-driven reaction is typically pushed towards the product by using an excess of the alcohol or by removing water as it is formed. acs.orgrsc.org

For instance, the synthesis of ethyl 6-bromo-1H-indole-2-carboxylate, a related indole derivative, is achieved by dissolving the carboxylic acid in ethanol (B145695) and adding a catalytic amount of concentrated sulfuric acid, followed by heating. organic-chemistry.org A similar strategy can be applied to this compound to produce a variety of alkyl esters. The general reaction scheme involves the protonation of the carbonyl oxygen of the carboxylic acid, which increases its electrophilicity, followed by nucleophilic attack from the alcohol. rsc.org

Detailed research has demonstrated the synthesis of various substituted indole-2-carboxylates. For example, isopropyl 1-benzoyl-5-fluoro-1H-indole-2-carboxylate has been synthesized, highlighting the compatibility of the esterification reaction with other functional groups on the indole scaffold. rsc.org

Table 1: Examples of Synthesized Alkyl Indole-2-carboxylates This table is interactive. Click on the headers to sort.

| Compound Name | Starting Material | Reagents | Yield | Reference |

|---|---|---|---|---|

| Ethyl 3-bromo-1H-indole-2-carboxylate | 3-Bromo-1H-indole-2-carboxylic acid | Ethanol, Conc. H₂SO₄ | Not specified | drughunter.comnih.gov |

| Isopropyl 1-benzoyl-5-fluoro-1H-indole-2-carboxylate | 1-Benzoyl-5-fluoro-1H-indole-2-carboxylic acid | Isopropanol, Acid catalyst | Not specified | rsc.org |

The synthesis of amides from this compound is another key derivatization strategy. Amide bond formation is a cornerstone of medicinal chemistry, and various coupling reagents have been developed to facilitate this transformation efficiently. nih.govnih.gov

One common approach involves the activation of the carboxylic acid, for example, by converting it into an acid chloride using reagents like oxalyl chloride or thionyl chloride. The resulting highly reactive acid chloride is then treated with an appropriate amine to furnish the desired amide. organic-chemistry.org Alternatively, a range of coupling reagents can be used to promote direct amidation between the carboxylic acid and an amine, avoiding the need for the isolation of an acid chloride. These include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC). mdpi.com

Research has shown the successful synthesis of a variety of indole-2-carboxamides. For example, N-(p-tolyl)-1H-indole-2-carboxamide and N,N-diethyl-1H-indole-2-carboxamide have been prepared, demonstrating the versatility of the amidation reaction in introducing a wide range of substituents. rsc.org The reaction conditions are generally mild, making them suitable for complex molecules.

Table 2: Examples of Synthesized Indole-2-carboxamides This table is interactive. Click on the headers to sort.

| Compound Name | Starting Material | Reagents/Method | Yield | Reference |

|---|---|---|---|---|

| N-(p-Tolyl)-1H-indole-2-carboxamide | 1H-Indole-2-carboxylic acid and p-toluidine | Amide coupling | Not specified | rsc.org |

| N-(4-Chlorophenyl)-1H-indole-2-carboxamide | 1H-Indole-2-carboxylic acid and 4-chloroaniline | Amide coupling | Not specified | rsc.org |

Substitution and Ring Modification Strategies

Beyond derivatization of the carboxylic acid, modifications to the indole ring itself, including the introduction of new substituents and substitution at the indole nitrogen, are critical for exploring the structure-activity relationships of this scaffold.

The introduction of additional halogens or other functional groups onto the this compound core can significantly influence the electronic and steric properties of the molecule. Halogenation is a common strategy to enhance biological activity or to provide a handle for further functionalization.

For instance, the bromination of the indole nucleus at the C3 position can be achieved using electrophilic brominating agents such as N-bromosuccinimide (NBS). rsc.orgyuntsg.com This reaction proceeds readily due to the electron-rich nature of the indole ring. The resulting 3-bromo derivative can then serve as a versatile intermediate for the introduction of a wide range of substituents via cross-coupling reactions.

The synthesis of 4-halo-1H-indoles from 2,3-dihalophenol derivatives has also been reported, providing a route to indole scaffolds with different halogenation patterns. nih.gov These methods allow for the regioselective functionalization of the indole ring, enabling the synthesis of a diverse library of compounds.

Modification of the indole nitrogen (N1 position) is a frequently employed strategy to alter the physicochemical properties and biological profile of indole derivatives. N-substitution can improve metabolic stability by blocking N-dealkylation and can also introduce new interaction points with biological targets.

A common method for N-substitution is N-acylation. For example, the indole nitrogen can be acylated with benzoyl chloride in the presence of a base to yield the corresponding N-benzoyl derivative. rsc.org This reaction introduces a bulky aromatic group that can significantly impact the conformation and binding properties of the molecule. Other N-substituents, such as alkyl or aryl groups, can be introduced via N-alkylation or N-arylation reactions, typically involving the reaction of the indole with an alkyl or aryl halide in the presence of a base.

Diversification of Carboxylic Acid Functionality

To further expand the chemical space and explore novel biological activities, the carboxylic acid group of this compound can be replaced with other functional groups or bioisosteres. Bioisosteric replacement is a key strategy in drug design to improve potency, selectivity, and pharmacokinetic properties. drughunter.comnih.govnih.gov

One of the most common bioisosteres for a carboxylic acid is the tetrazole ring. drughunter.comnih.gov Tetrazoles are acidic, with a pKa similar to that of carboxylic acids, but they are generally more metabolically stable. drughunter.com The synthesis of tetrazoles from nitriles is a well-established transformation, often involving a [2+3] cycloaddition with an azide (B81097) source. nih.govorganic-chemistry.org Therefore, conversion of the carboxylic acid to a nitrile, followed by reaction with sodium azide, can provide the corresponding tetrazole derivative.

Other strategies for diversifying the carboxylic acid functionality include its reduction to an alcohol or an aldehyde. The resulting alcohol can be further functionalized, while the aldehyde can participate in a variety of carbon-carbon bond-forming reactions. Additionally, decarboxylation of indole-2-carboxylic acids can provide access to N-aryl indoles through a copper-catalyzed reaction with aryl halides, offering another avenue for structural diversification. organic-chemistry.org The replacement of the carboxylic acid with other acidic groups, such as sulfonamides, or neutral groups that can act as hydrogen bond donors and acceptors, are also viable strategies to modulate the properties of the parent molecule. drughunter.com

Advanced Biological and Pharmacological Investigations of 4 Fluoro 1h Indole 2 Carboxylic Acid Derivatives

Anti-Cancer and Anti-Proliferative Research

Derivatives of the indole-2-carboxylic acid scaffold have demonstrated significant potential as anti-cancer and anti-proliferative agents. Research has focused on designing molecules that can selectively target pathways and proteins crucial for cancer cell survival and proliferation.

In one study, a series of novel 1H-indole-2-carboxylic acid derivatives were designed and synthesized to target the 14-3-3η protein, which is implicated in the development of liver cancer. nih.gov Through several rounds of structural optimization, a lead compound, C11, was identified. This compound exhibited a strong affinity for the 14-3-3η protein and displayed potent inhibitory activity against a range of human liver cancer cell lines, including Bel-7402, SMMC-7721, SNU-387, Hep G2, and Hep 3B. nih.gov Notably, compound C11 also showed significant activity against the chemotherapy-resistant Bel-7402/5-Fu cell line. nih.gov Further investigations revealed that C11 could induce G1-S phase cell cycle arrest in liver cancer cells, highlighting its potential as a potent antitumor agent. nih.gov

Another line of research explored the cytotoxic effects of 5-hydroxyindole-3-carboxylic acid derivatives against breast cancer cells. While not direct derivatives of the 4-fluoro-1H-indole-2-carboxylic acid, this study underscores the anti-proliferative potential of the core indole (B1671886) structure. The synthesized compounds showed cytotoxicity against the MCF-7 breast cancer cell line with minimal impact on normal human dermal fibroblast cells. nih.gov

The following table summarizes the anti-proliferative activity of a representative indole-2-carboxylic acid derivative.

| Compound | Target Protein | Cancer Cell Line | Activity |

| C11 | 14-3-3η | Bel-7402, SMMC-7721, SNU-387, Hep G2, Hep 3B | Potent inhibitory activity |

Anti-Inflammatory Activities and Mechanisms

The indole scaffold is also a promising framework for the development of novel anti-inflammatory agents. Derivatives of this compound have been investigated for their ability to modulate key inflammatory pathways.

The anti-inflammatory properties of indole derivatives are often linked to their ability to inhibit pro-inflammatory enzymes and cytokines. For instance, isatin, a simple indole derivative, has been shown to inhibit inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), and tumor necrosis factor-alpha (TNF-α), leading to reduced levels of nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2) in stimulated macrophages. nih.gov The anti-inflammatory activity of isatins is dependent on the position and nature of halogen substituents, suggesting that fluorination at the 4-position could yield compounds with significant anti-inflammatory potential. nih.gov

In a study focused on hybrid molecules, indole-imidazolidine derivatives were evaluated for their anti-inflammatory and antinociceptive activities. nih.gov The compounds demonstrated a reduction in leukocyte migration and the release of pro-inflammatory cytokines TNF-α and IL-1β in animal models of inflammation. nih.gov Furthermore, a series of indole-2-formamide benzimidazole[2,1-b]thiazole derivatives were synthesized and found to effectively inhibit the lipopolysaccharide (LPS)-induced production of NO, IL-6, and TNF-α in RAW264.7 cells. rsc.org

The table below outlines the anti-inflammatory activities of selected indole derivatives.

| Derivative Type | Mechanism of Action | Key Findings |

| Isatins | Inhibition of iNOS, COX-2, and TNF-α | Reduced production of NO and PGE2 nih.gov |

| Indole-imidazolidines | Reduction of leukocyte migration and pro-inflammatory cytokines | Decreased levels of TNF-α and IL-1β nih.gov |

| Indole-2-formamide benzimidazole[2,1-b]thiazoles | Inhibition of pro-inflammatory cytokine production | Reduced LPS-induced NO, IL-6, and TNF-α release rsc.org |

Antiviral Efficacy Studies

The structural versatility of the indole nucleus has made it a valuable template for the design of antiviral agents targeting various stages of the viral life cycle.

HIV-1 integrase is a crucial enzyme for the replication of the human immunodeficiency virus, making it a prime target for antiviral drug development. nih.gov Indole-2-carboxylic acid has emerged as a potent scaffold for the development of HIV-1 integrase strand transfer inhibitors (INSTIs). nih.gov

Research has shown that the indole core and the C2 carboxyl group of indole-2-carboxylic acid derivatives can effectively chelate the two Mg2+ ions within the active site of the integrase enzyme. nih.gov Structural optimizations, such as the introduction of a long branch on the C3 position of the indole core, have been shown to enhance the interaction with the hydrophobic cavity near the active site, leading to a marked increase in inhibitory effect. nih.gov For example, a derivative, compound 20a, was developed that exhibited a significant increase in integrase inhibitory effect with an IC50 value of 0.13 μM. nih.gov

The following table summarizes the HIV-1 integrase inhibitory activity of representative indole-2-carboxylic acid derivatives.

| Compound | Target | IC50 Value | Key Structural Feature |

| 3 | HIV-1 Integrase | 12.41 μM | Indole-2-carboxylic acid core nih.gov |

| 20a | HIV-1 Integrase | 0.13 μM | Long branch on C3 of the indole core nih.gov |

Non-nucleoside reverse transcriptase inhibitors (NNRTIs) are a class of antiretroviral drugs that bind to an allosteric site on the reverse transcriptase enzyme, inhibiting its function. wikipedia.org The indole nucleus has been utilized as a central core in the design of novel NNRTIs. researchgate.net The development of indole-based NNRTIs aims to overcome the challenges of drug resistance that can emerge with existing therapies. The structural flexibility of the indole scaffold allows for modifications that can improve the binding affinity and resistance profile of these inhibitors.

The potential of indole derivatives extends beyond anti-HIV activity. In one study, four novel synthetic indole derivatives were screened for their antiviral properties against the Influenza A virus. researchgate.net Another area of research has focused on the development of broad-spectrum antivirals. While not a direct derivative, 4'-Fluorouridine has been identified as a promising broad-spectrum antiviral candidate, highlighting the potential of fluorinated compounds in this therapeutic area. biorxiv.org The development of broad-spectrum antiviral agents is crucial for preparedness against emerging viral threats. dzif.de

Antimycobacterial and Antitubercular Agents

Tuberculosis remains a significant global health challenge, and the emergence of drug-resistant strains of Mycobacterium tuberculosis necessitates the development of new therapeutic agents. Indole derivatives, including those with a 4-fluoro substitution, have shown promise as antimycobacterial and antitubercular agents. nih.gov

A study on amphiphilic indole derivatives reported the antimycobacterial activities of 4-fluoroindoles. nih.gov These compounds, bearing a cationic amphiphilic motif, exhibited a balanced profile of potency against Mycobacterium bovis BCG and M. tuberculosis H37Rv. nih.gov The mechanism of action for a representative analogue involved cell membrane permeabilization and depolarization. nih.gov

In another study, novel indole-2-carboxamides were designed and evaluated for their ability to inhibit the growth of Mycobacterium tuberculosis. The structure-activity relationship (SAR) hallmarks of these analogues indicated that substitutions at the 4- and/or 6-positions of the indole ring were optimal for activity. nih.gov

The table below presents the antimycobacterial activity of a fluorinated indole derivative.

| Compound Type | Target Organism | Key Findings |

| 4-Fluoroindoles | M. bovis BCG, M. tuberculosis H37Rv | Balanced potency and selective activity nih.gov |

| Indole-2-carboxamides | Mycobacterium tuberculosis | Substitutions at the 4- and/or 6-positions are optimal for activity nih.gov |

Modulation of Enzyme and Receptor Interactions

Derivatives of this compound have been the subject of significant research due to their potential to modulate the activity of various enzymes and receptors, demonstrating a broad spectrum of pharmacological activities.

Indole-2-carboxamides, a class of compounds that includes derivatives of this compound, have been identified as allosteric modulators of the cannabinoid CB1 receptor. nih.gov These modulators bind to a site on the receptor that is distinct from the primary (orthosteric) binding site used by endogenous cannabinoids. nih.govrealmofcaring.org This interaction can alter the receptor's conformation, thereby influencing the binding and signaling of the primary ligands. nih.gov

Research has shown that certain indole-2-carboxamide derivatives can act as positive allosteric modulators, enhancing the binding of CB1 receptor agonists. nih.gov For instance, the compound ORG27569, a 5-chloro-3-ethyl-1H-indole-2-carboxamide derivative, was among the first allosteric modulators identified for the CB1 receptor. nih.gov While not a 4-fluoro derivative, its study has paved the way for understanding the structure-activity relationships in this class of compounds. Subsequent studies have explored how substitutions on the indole ring, including fluorination, impact the allosteric modulation of the CB1 receptor. nih.govresearchgate.net

Despite enhancing agonist binding, these compounds have been observed to act as insurmountable antagonists of receptor function in functional assays, leading to a reduction in the maximum effect (Emax) of CB1 receptor agonists. nih.govrealmofcaring.org This suggests a complex mechanism of action where the allosteric modulator can differentially affect ligand binding and receptor signaling. The discovery of allosteric modulators for the CB1 receptor, including those derived from fluorinated indole-2-carboxylic acids, opens new avenues for therapeutic intervention in a range of disorders where the endocannabinoid system is implicated. nih.gov

| Compound Analogue | Substitution | Observed Effect on CB1 Receptor |

|---|---|---|

| ORG27569 | 5-chloro-3-ethyl | Positive allosteric modulation of agonist binding; insurmountable antagonist of receptor function. nih.govnih.gov |

| ORG27759 | 3-ethyl-5-fluoro | Positive allosteric modulation of agonist binding; insurmountable antagonist of receptor function. nih.govrealmofcaring.org |

| Indole-2-carboxamides | Varied C3 alkyl groups | Profoundly impacted the allostery of the ligand. nih.gov |

Indoleamine 2,3-dioxygenase 1 (IDO1) and tryptophan 2,3-dioxygenase (TDO) are enzymes that catalyze the first and rate-limiting step in the kynurenine (B1673888) pathway of tryptophan metabolism. nih.govnih.gov Overexpression of IDO1 in the tumor microenvironment is a key mechanism of cancer immune escape, as the depletion of tryptophan and the accumulation of its metabolites suppress T-cell function. nih.govsigmaaldrich.comresearchgate.net Consequently, the inhibition of IDO1 has emerged as a promising strategy in cancer immunotherapy. nih.gov

Derivatives of indole, including those related to this compound, are being investigated as potential inhibitors of these enzymes. The structural similarity of these compounds to the natural substrate, tryptophan, allows them to interact with the active site of IDO1 and TDO. By blocking the activity of these enzymes, these inhibitors can restore local tryptophan levels and reverse the immunosuppressive effects, thereby enhancing the anti-tumor immune response. researchgate.net The development of potent and selective inhibitors of IDO1 and TDO is an active area of research in medicinal chemistry. uniupo.it

Beyond their effects on cannabinoid receptors and dioxygenases, derivatives of this compound have shown potential to interact with other enzymatic pathways. For instance, indole-2-carboxylic acid derivatives have been identified as a promising scaffold for the development of novel HIV-1 integrase strand transfer inhibitors (INSTIs). nih.gov These compounds are thought to chelate the two Mg2+ ions within the active site of the integrase enzyme, effectively inhibiting its function and preventing the integration of the viral DNA into the host genome. nih.gov

Furthermore, chemoenzymatic synthesis has been employed to generate various indole-containing acyloin derivatives, starting from substituted indoles such as 4-fluoroindole (B1304775). nih.gov This highlights the versatility of the fluorinated indole scaffold in accessing a diverse range of molecules with potential biological activities. The ability of the 4-fluoroindole core to be transformed into corresponding indole-3-pyruvate derivatives and subsequently into acyloins demonstrates its utility as a building block in the synthesis of complex, biologically active molecules. nih.gov

Antioxidant Potentials and Free Radical Scavenging

Indolic compounds, as a class, are recognized for their antioxidant properties and their ability to scavenge free radicals. researchgate.net This activity is crucial in mitigating oxidative stress, a condition implicated in the pathogenesis of numerous diseases. The antioxidant potential of indole derivatives is often evaluated using assays such as the 2,2'-azino-bis-(3-ethylbenzthiazoline-6-sulfonic acid) (ABTS) and 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH) free radical scavenging methods. researchgate.netnih.govresearchgate.net

The antioxidant capacity of indole derivatives is influenced by their chemical structure. While specific studies focusing solely on the this compound are emerging, the general principles of antioxidant activity in indolic compounds suggest that the presence and position of substituents on the indole ring can modulate their free radical scavenging capabilities. researchgate.net Research on various plant extracts and synthesized compounds has consistently shown that the presence of phenolic and flavonoid components contributes to their antioxidant effects. nih.gov Carboxylic acid derivatives, in general, have also been shown to possess antioxidant properties. nih.gov The investigation into the specific antioxidant and free radical scavenging potential of this compound and its derivatives is an area of ongoing interest.

| Assay | Principle | Relevance to this compound |

|---|---|---|

| DPPH Radical Scavenging | Measures the ability of a compound to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change. nih.gov | A standard method to assess the potential free radical scavenging activity of indole derivatives. researchgate.net |

| ABTS Radical Scavenging | Measures the ability of a compound to scavenge the ABTS radical cation, which is applicable to both hydrophilic and lipophilic compounds. researchgate.net | Can determine the hydrophilic and lipophilic antioxidant activity of indolic compounds. researchgate.net |

Structure-Activity Relationship (SAR) Studies and Pharmacophore Modeling

The strategic placement of fluorine atoms in biologically active molecules is a common and effective strategy in medicinal chemistry to modulate their physicochemical properties and enhance their pharmacological profiles. nih.govresearchgate.net The position of fluorine on the indole ring of this compound derivatives can have a profound impact on their biological activity.

Fluorine's high electronegativity can alter the acidity (pKa) and lipophilicity (logD) of a molecule, which in turn affects its absorption, distribution, metabolism, and excretion (ADME) properties. nih.govnih.gov For example, the replacement of a hydrogen atom with fluorine can lead to a significant increase in lipophilicity and permeability. nih.gov

Structure-activity relationship (SAR) studies on various classes of indole derivatives have demonstrated the critical role of the substitution pattern. In one study on tetrahydro-γ-carboline derivatives, swapping the positions of a fluorine and a methyl group on the indole ring resulted in a more than 15-fold decrease in potency, highlighting the sensitivity of the biological target to the precise location of the fluorine atom. acs.org Similarly, in the context of CB1 allosteric modulators, the nature and position of the electron-withdrawing group at the C5 position of the indole ring are crucial for activity. researchgate.net These findings underscore the importance of the fluorination position in the design of potent and selective derivatives of this compound.

Influence of Substituents on Indole Ring and Carboxamide Moiety

The biological activity of derivatives of this compound is significantly modulated by the nature and position of various substituents on both the indole ring and the carboxamide portion of the molecule. Structure-activity relationship (SAR) studies across different therapeutic targets have revealed key insights into optimizing these compounds for enhanced potency and desired pharmacological profiles.

Substitutions on the Indole Ring:

The placement of functional groups on the indole nucleus is a critical determinant of biological efficacy. For instance, in the development of antitubercular agents, it has been observed that substitutions at the C4 and C6 positions of the indole ring can enhance metabolic stability. Specifically, the introduction of dihalo-substituents, such as in 4,6-difluoroindole-2-carboxamide derivatives, confers resistance to metabolic oxidation while maintaining a lipophilicity profile comparable to their dimethyl counterparts, leading to a conspicuous increase in antitubercular activity. rsc.org One such analog, 4,6-difluoro-N-((1R,2R,3R,5S)-2,6,6-trimethylbicyclo[3.1.1]heptan-3-yl)-1H-indole-2-carboxamide, demonstrated excellent activity against drug-sensitive, multidrug-resistant (MDR), and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis. researchgate.net

In the context of cannabinoid CB1 receptor allosteric modulators, SAR studies have shown that a chloro or fluoro group at the C5 position of the indole ring enhances potency. nih.gov The difference in activity between a fluoro and a chloro substituent at this position was not found to be significant. nih.gov Furthermore, small alkyl groups, such as methyl, at the C3 position are preferred for this class of compounds. nih.gov

For CysLT1 selective antagonists, used in asthma treatment, the position of substitution on the indole ring plays a pivotal role. Research indicates that substitution at the C4 position is the least favorable for activity, whereas substitution at the C7 position, particularly with a methoxy (B1213986) group, is the most favorable. researchgate.net In this series, fluorine-substituted derivatives were found to be more potent than their chlorine-substituted counterparts. researchgate.net

In the pursuit of novel HIV-1 integrase inhibitors, modifications at the C6 position have proven beneficial. The introduction of a halogenated benzene (B151609) ring at C6 was shown to increase inhibitory activity, likely by establishing a π–π stacking interaction with the viral DNA. rsc.orgnih.gov

The following table summarizes the influence of indole ring substituents on various biological activities:

Substitutions on the Carboxamide Moiety:

Modifications to the carboxamide portion of the molecule are equally important. For CB1 receptor modulators, the N-phenethyl-1H-indole-2-carboxamide scaffold has been explored. It was found that an electron-donating group, such as a dimethylamino or piperidinyl group, at the 4-position of the phenethyl moiety was critical for stimulatory activity on the CB1 receptor. nih.govnih.gov The carboxamide functionality itself was determined to be a required feature for this activity. nih.govnih.gov

For antitubercular agents, replacing a cyclohexyl group on the carboxamide with a larger, more lipophilic adamantyl ring led to a conspicuous increase in activity. rsc.org This highlights the role of the carboxamide substituent in interacting with the biological target, in this case, the mycobacterial membrane protein large 3 (MmpL3). nih.gov

Rational Design and Optimization of Bioactive Derivatives

The development of potent and selective this compound derivatives often employs rational design strategies based on established structure-activity relationships and an understanding of the target's binding site. mdpi.com

A key optimization strategy involves enhancing metabolic stability. For example, in the design of antitubercular indole-2-carboxamides, methyl groups on the indole core, which present a potential metabolic liability due to their susceptibility to oxidation, were replaced with dihalo groups. rsc.org This modification, particularly the use of 4,6-difluoro substitution, resulted in compounds with improved metabolic profiles and potent activity against drug-resistant mycobacterial strains. rsc.orgresearchgate.net

Another rational design approach focuses on optimizing interactions with the target protein. In the development of HIV-1 integrase inhibitors, indole-2-carboxylic acid was identified as a scaffold whose indole nucleus could chelate with two Mg²⁺ ions within the enzyme's active site. nih.govrsc.org Optimization efforts focused on introducing substituents that could form additional beneficial interactions. The addition of a C6-halogenated benzene ring was designed to create a π–π stacking interaction with viral DNA, which proved successful in markedly improving the inhibitory effect. nih.govrsc.org For instance, compound 17a (6-((3-fluoro-4-methoxyphenyl)amino)-3-(((4-(trifluoromethyl)benzyl)oxy)methyl)-1H-indole-2-carboxylic acid) emerged from this optimization with an IC₅₀ value of 3.11 μM. nih.govrsc.org

Fragment-based drug design has also been utilized. In one study targeting Mycobacterium tuberculosis, the benzyl (B1604629) group from a previously reported anti-TB compound was incorporated into a 4,6-difluoroindole-2-carboxamide scaffold, leading to derivatives with notable cytotoxic and antiproliferative activities against tumor cells. nih.gov This demonstrates how the indoleamide scaffold can be fine-tuned to confer selective antitubercular and/or antitumor activities. nih.gov

The following table illustrates examples of rational design leading to optimized derivatives:

These examples underscore how a systematic and rational approach, building upon SAR data, allows for the targeted optimization of the this compound scaffold to produce derivatives with superior biological and pharmacological properties.

Non Medicinal Applications of 4 Fluoro 1h Indole 2 Carboxylic Acid

Applications in Agrochemical Development

The indole (B1671886) nucleus is a core structure in many biologically active compounds, including synthetic auxins used as herbicides. The incorporation of fluorine into potential agrochemical candidates is a common strategy to enhance efficacy and selectivity. Despite the general interest in fluorinated compounds for agriculture, specific studies detailing the use of 4-Fluoro-1H-indole-2-carboxylic acid as a key building block or active ingredient in agrochemical products are not prominent.

Herbicidal Compound Design

There is a lack of specific, published research demonstrating the design and synthesis of herbicidal compounds directly derived from this compound. While related structures, such as indole-3-carboxylic acid derivatives, have been investigated as potential herbicides that mimic the plant hormone auxin, analogous studies for the 4-fluoro-2-carboxylic acid isomer are not found in the reviewed literature. The potential for this compound to act as a scaffold for new herbicides exists, but has not been specifically realized in documented research.

Fungicidal Agent Synthesis

Similarly, the synthesis of fungicidal agents based on the this compound structure is not well-documented. Although some chemical databases note that the compound may have antifungal properties, empirical data from dedicated studies, including details on synthesis pathways for fungicidal derivatives and their efficacy against pathogenic fungi, are not available in the public domain. Research in the field has focused on other fluorinated heterocyclic carboxamides, but a direct link to this specific indole isomer is not established.

Role in Materials Science

Indole derivatives are known to possess interesting photophysical and electronic properties, making them candidates for use in materials science, particularly in the development of organic electronics. The planarity of the indole ring and its electron-rich nature facilitate π-π stacking, which is crucial for charge transport in organic semiconductors.

Precursors for Organic Semiconductors

No specific studies have been identified that utilize this compound as a direct precursor for organic semiconductors. Research in this area has explored other isomers, such as 6-fluoroindole-2-carboxylic acid, which has been used to synthesize triindoles for application in organic field-effect transistors (OFETs). This suggests that fluorinated indole-2-carboxylic acids as a class are viable precursors, but specific research and performance data for derivatives of the 4-fluoro isomer have not been published.

Other Advanced Materials Research

Beyond organic semiconductors, there is a notable absence of literature detailing the application of this compound in other areas of advanced materials research. Its potential use as a building block for polymers, dyes, or other functional materials has not been explored in depth in available scientific reports. The compound is commercially available for research purposes, indicating it is a tool for synthesis, but its incorporation into novel, high-performance materials is not yet a focus of published studies.

Computational and Spectroscopic Characterization of 4 Fluoro 1h Indole 2 Carboxylic Acid and Its Analogues

Density Functional Theory (DFT) Calculations for Electronic and Geometric Structures

Density Functional Theory (DFT) serves as a powerful computational tool to predict the electronic and geometric properties of molecules. For 4-Fluoro-1H-indole-2-carboxylic acid, DFT calculations are employed to determine the optimized molecular geometry, including bond lengths and angles. These theoretical values can then be compared with experimental data obtained from techniques like X-ray crystallography. mdpi.com

A key aspect of DFT analysis is the examination of the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical parameter for assessing the chemical reactivity and kinetic stability of the molecule. arxiv.orgresearchgate.net A smaller gap generally implies higher reactivity. For indole (B1671886) derivatives, carboxylation and halogenation can significantly affect the HOMO-LUMO gap. arxiv.org DFT calculations allow for the visualization of the electron density distribution in these orbitals, providing insights into regions susceptible to electrophilic and nucleophilic attack. arxiv.org For instance, in related indole carboxylic acids, the HOMO is often localized over the indole ring, while the LUMO density may be influenced by the carboxylic acid group. arxiv.org

Table 1: Predicted Geometric Parameters for this compound (Illustrative) This table is based on typical values for indole derivatives and principles of DFT calculations; actual experimental values may vary.

| Parameter | Predicted Value |

|---|---|

| C4-F Bond Length | ~1.35 Å |

| C=O Bond Length | ~1.22 Å |

| O-H Bond Length | ~0.97 Å |

| N-H Bond Length | ~1.01 Å |

| Indole Ring Planarity | Near Planar |

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

To explore the potential of this compound as a biologically active agent, molecular docking and dynamics (MD) simulations are invaluable. These computational techniques predict how a ligand (the indole derivative) might bind to the active site of a target protein and the stability of this interaction over time. tandfonline.comespublisher.comnih.gov

Molecular docking algorithms place the ligand into the binding pocket of a receptor in various conformations and orientations, calculating a "docking score" that estimates the binding affinity. nrfhh.com This allows for the identification of the most probable binding mode and key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, between the ligand and amino acid residues of the protein. nih.gov For indole derivatives, interactions with residues like glutamic acid have been shown to be vital for binding to certain kinases. nih.gov

Following docking, MD simulations are performed to assess the dynamic stability of the predicted ligand-protein complex. frontiersin.orgbohrium.com By simulating the movements of atoms over a period of time, MD can confirm whether the interactions identified in docking are maintained, providing a more realistic view of the binding event and calculating binding free energies. tandfonline.comespublisher.com

Table 2: Illustrative Molecular Docking Results for this compound with a Target Kinase This table is hypothetical and for illustrative purposes.

| Parameter | Value/Description |

|---|---|

| Target Protein | Pim-1 Kinase |

| Binding Affinity (Docking Score) | -8.5 kcal/mol |

| Key Interacting Residues | GLU 121, VAL 52, LEU 174 |

| Types of Interactions | Hydrogen bond with GLU 121 (carboxyl group); Hydrophobic interactions with VAL 52 and LEU 174 (indole ring) |

Vibrational Spectroscopy (IR, Raman) for Structural Elucidation and Intermolecular Interactions

Infrared (IR) and Raman spectroscopy are complementary techniques that provide detailed information about the vibrational modes of a molecule, effectively serving as a molecular "fingerprint." researchgate.net These methods are crucial for identifying functional groups and studying intermolecular interactions, such as hydrogen bonding.

In the solid-state IR spectrum of an indole carboxylic acid, characteristic bands are observed. For instance, the O-H stretching vibration of the carboxylic acid group typically appears as a very broad band due to strong hydrogen bonding, often in the 2500-3300 cm⁻¹ region. mdpi.com The N-H stretching vibration of the indole ring is expected around 3300-3400 cm⁻¹, with its exact position indicating its involvement in hydrogen bonding. mdpi.comresearchgate.net The carbonyl (C=O) stretching vibration is a strong, sharp band, typically found around 1670-1710 cm⁻¹. mdpi.com The presence and nature of these bands can confirm the formation of hydrogen-bonded dimers, a common structural motif for carboxylic acids. mdpi.comresearchgate.net DFT calculations are often used alongside experimental spectroscopy to precisely assign the observed vibrational bands. mdpi.com

Table 3: Predicted Vibrational Frequencies (cm⁻¹) for this compound Based on data from indole-2-carboxylic acid and its 5-methoxy analogue. mdpi.comresearchgate.net

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Intensity |

|---|---|---|

| O-H stretch (Carboxylic Acid Dimer) | 2500-3300 | Broad, Strong |

| N-H stretch (Indole) | 3300-3400 | Medium, Sharp |

| C=O stretch (Carbonyl) | 1670-1710 | Strong, Sharp |

| C-F stretch | 1000-1100 | Strong |

| γ(O-H) out-of-plane bend | ~910 | Medium |

X-ray Crystallography and Polymorphism Studies

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid, providing unambiguous data on bond lengths, bond angles, and intermolecular interactions. For indole derivatives, X-ray crystallography has confirmed that the indole ring is typically planar and has revealed various hydrogen bonding patterns. researchgate.netnih.govnih.gov For example, in the crystal structure of 5-fluoro-1H-indole-3-carboxylic acid, molecules form inversion dimers through O-H···O hydrogen bonds, which are then connected into sheets by N-H···O hydrogen bonds. nih.gov Similar arrangements involving cyclic dimers are common for this class of compounds. mdpi.comresearchgate.net

The study of polymorphism—the ability of a compound to exist in more than one crystal form—is critical in pharmaceutical sciences, as different polymorphs can have different physical properties. X-ray crystallography is the primary tool for identifying and characterizing different polymorphic forms. mdpi.com While specific data for this compound is not widely published, data from analogues like 5-methoxy-1H-indole-2-carboxylic acid demonstrates the existence of multiple polymorphs with distinct hydrogen bonding motifs and molecular packing. mdpi.com

Table 4: Representative Crystal Data for a Fluorinated Indole Carboxylic Acid Analogue (5-Fluoro-1H-indole-3-carboxylic acid) nih.gov

| Parameter | Value |

|---|---|

| Chemical Formula | C₉H₆FNO₂ |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 4.4176 (9) |

| b (Å) | 11.073 (2) |

| c (Å) | 16.014 (3) |

| β (°) | 96.63 (3) |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for confirming the chemical structure of organic molecules in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom.

For this compound, the ¹H NMR spectrum would show distinct signals for the indole N-H proton (typically a broad singlet > 11 ppm), the carboxylic acid O-H proton (a very broad singlet, often > 12 ppm), and the aromatic protons on the indole ring. chemicalbook.comchemicalbook.com The fluorine atom at the C4 position will influence the chemical shifts of adjacent protons (H3, H5) and, more importantly, will couple to them, resulting in splitting of their signals. This heteronuclear coupling (J-coupling) provides definitive evidence for the fluorine's position. uoa.grnih.govjeolusa.com The magnitude of the coupling constant depends on the number of bonds separating the nuclei (e.g., ³JHF, ⁴JHF). nih.gov

In the ¹³C NMR spectrum, the carbon atoms will also show coupling to the fluorine atom (¹JCF, ²JCF, etc.), which is a powerful diagnostic tool. jeolusa.comresearchgate.net The direct C-F bond results in a large one-bond coupling constant (¹JCF). researchgate.net The use of advanced 2D NMR techniques, such as HETCOR, can further confirm the connectivity within the molecule. nih.govrsc.org

Table 5: Predicted ¹H NMR Chemical Shifts (δ, ppm) and Coupling Constants (J, Hz) for this compound in DMSO-d₆ Predicted values based on data for 5-fluoroindole-2-carboxylic acid and general principles of NMR. chemicalbook.comsemanticscholar.orgnih.gov

| Proton | Predicted δ (ppm) | Multiplicity | Coupling Constants (J in Hz) |

|---|---|---|---|

| 1-NH | ~11.9 | br s | - |

| 3-H | ~7.2 | d | ³JHF ≈ 2-4 |

| 5-H | ~7.1 | ddd | ³JHH ≈ 8, ⁴JHF ≈ 8-10, ⁴JHH ≈ 1 |

| 6-H | ~7.2 | td | ³JHH ≈ 8, ⁵JHF ≈ 2-3 |

| 7-H | ~7.5 | d | ³JHH ≈ 8 |

Future Directions and Emerging Research Avenues for 4 Fluoro 1h Indole 2 Carboxylic Acid

Novel Synthetic Methodologies for Enhanced Efficiency and Sustainability

The development of advanced synthetic methods is crucial for the efficient and environmentally friendly production of 4-Fluoro-1H-indole-2-carboxylic acid and its analogues. Current research is moving beyond traditional multi-step syntheses towards more streamlined and sustainable approaches.

Key strategies include:

Flow Chemistry: Continuous flow synthesis offers significant advantages over batch processing, including improved reaction control, enhanced safety, and easier scalability. Future methodologies will likely focus on developing integrated flow processes for the multi-step synthesis of indole (B1671886) derivatives, minimizing waste and purification steps.

Microwave-Assisted Synthesis: The use of microwave irradiation can dramatically reduce reaction times and improve yields. For instance, an improved procedure for synthesizing indole-2-carboxylic acid esters has been achieved through the condensation of 2-halo aryl aldehydes with ethyl isocyanoacetate using an ionic liquid under controlled microwave irradiation. researchgate.net This approach offers high yields and short reaction times under mild conditions. researchgate.net

Catalytic C-H Activation: Direct C-H functionalization is a powerful tool for modifying the indole core without the need for pre-functionalized starting materials. Future research will likely target the selective C-H fluorination of indole precursors or the direct C-H arylation of the 4-fluoroindole (B1304775) core to rapidly generate diverse libraries of compounds.

Biocatalysis: The use of enzymes to perform key synthetic steps can offer unparalleled selectivity and sustainability. Engineered enzymes could be developed to perform asymmetric reactions, leading to the synthesis of specific enantiomers of complex derivatives, which is often crucial for therapeutic efficacy.

| Synthetic Approach | Key Advantages | Potential Impact on Sustainability |

| Flow Chemistry | Enhanced control, safety, scalability | Reduced solvent waste, energy consumption |

| Microwave-Assisted Synthesis | Rapid reaction times, high yields | Significant energy savings, faster process |

| Catalytic C-H Activation | Step economy, reduced byproducts | Fewer synthetic steps, less reagent waste |

| Biocatalysis | High selectivity, mild conditions | Use of renewable catalysts, biodegradable waste |

Exploration of New Therapeutic Targets and Disease Areas

While derivatives of indole-2-carboxylic acid have shown significant promise as inhibitors of HIV-1 integrase and IDO1/TDO for cancer immunotherapy, the 4-fluoro substitution opens the door to modulating new biological targets. rsc.orgsci-hub.se The unique electronic properties conferred by the fluorine atom can alter binding affinities and metabolic stability, allowing for the exploration of a wider range of diseases.

Emerging therapeutic areas include:

Neurodegenerative Diseases: The parent compound, 5-fluoroindole-2-carboxylic acid, has been identified as an antagonist of the NMDA receptor at the glycine (B1666218) binding site. tocris.com This suggests that 4-fluoro analogues could be investigated for their potential in treating conditions characterized by excitotoxicity, such as Alzheimer's disease, Parkinson's disease, and Huntington's disease. tocris.com

Infectious Diseases: Beyond HIV, the indole scaffold is being explored for activity against other pathogens. Research into indole-linked sulfonamide derivatives has identified potent inhibitors of Mycobacterial Carbonic Anhydrases (MtCAs), which are promising targets for new tuberculosis therapies. scbt.com The 4-fluoro substitution could be used to optimize the potency and pharmacokinetic properties of these inhibitors.

Metabolic Disorders: Derivatives of 7-nitro-1H-indole-2-carboxylic acid have been developed as allosteric inhibitors of fructose-1,6-bisphosphatase (FBPase), a key enzyme in gluconeogenesis and a target for type 2 diabetes. This indicates the potential for fluorinated indole-2-carboxylic acids to be developed as novel anti-diabetic agents.

| Therapeutic Target | Disease Area | Rationale for this compound |

| HIV-1 Integrase | HIV/AIDS | Core scaffold chelates Mg2+ ions in the active site. rsc.org |

| IDO1/TDO | Cancer | Inhibition of tryptophan metabolism for immunotherapy. sci-hub.se |

| NMDA Receptor | Neurodegeneration | Potential to modulate excitotoxicity. tocris.com |

| Mycobacterial Carbonic Anhydrases | Tuberculosis | Targeting unique bacterial enzymes for selective inhibition. scbt.com |

| Fructose-1,6-bisphosphatase | Diabetes | Allosteric inhibition of a key gluconeogenesis enzyme. |

Integration with Advanced Drug Delivery Systems

A significant challenge for many indole-based therapeutic agents is their poor aqueous solubility and bioavailability, which can limit their clinical utility. nih.gov Integrating this compound derivatives into advanced drug delivery systems is a critical future direction to overcome these limitations.

Promising strategies include:

Nanoparticle Encapsulation: Loading the compound into nanoparticles made from biodegradable polymers like poly(D,L-lactide-co-glycolide) (PLGA) can protect the drug from degradation, provide sustained release, and improve its solubility. researchgate.net Studies on other indole compounds have shown that PLGA encapsulation can produce stable nanoparticles with high encapsulation efficiency and potent cytotoxicity against cancer cells. researchgate.net

Liposomal Formulations: Liposomes can encapsulate both hydrophilic and hydrophobic drugs, improve circulation time, and be functionalized with targeting ligands to direct the drug to specific tissues or cells, such as tumors. nih.gov

Prodrug Approaches: The carboxylic acid group can be chemically modified to create a prodrug, which is an inactive form of the molecule that is converted into the active drug within the body. This can improve absorption, distribution, and solubility.

Carbon Nanotube Conjugation: Functionalized carbon nanotubes are being explored as carriers for potent anticancer drugs, offering a high surface area for drug loading and the potential for targeted delivery. nih.gov

Development of Structure-Based Drug Design Approaches

The advancement of computational chemistry and structural biology provides powerful tools for the rational design of novel inhibitors based on the this compound scaffold. Structure-based drug design (SBDD) allows researchers to visualize how a molecule interacts with its biological target, enabling precise modifications to enhance its efficacy.

Key SBDD approaches include:

Virtual Screening and Molecular Docking: Computational screening of large chemical libraries can identify initial "hit" compounds. Subsequent molecular docking studies predict the binding mode of these hits within the active site of a target protein. This approach was successfully used to identify indole-2-carboxylic acid as a potent HIV-1 integrase inhibitor scaffold. mdpi.comnih.gov

Binding Mode Analysis: Detailed analysis of docking poses reveals key interactions. For example, the indole core and the C2 carboxyl group of indole-2-carboxylic acid were found to chelate two essential Mg²⁺ ions in the active site of HIV-1 integrase. mdpi.com In other derivatives, an introduced halogenated benzene (B151609) ring was shown to effectively bind with viral DNA through π-π stacking interactions. rsc.org

Structural Optimization: Based on the predicted binding mode, chemists can strategically modify the scaffold. For instance, adding a long branch to the C3 position of the indole core was shown to improve interaction with a hydrophobic cavity near the integrase active site, markedly increasing inhibitory effect. mdpi.comnih.gov The fluorine atom at the 4-position can be leveraged to form specific hydrogen bonds or other electrostatic interactions to further anchor the molecule within the binding pocket.

| Design Step | Computational Tool/Method | Example Application for Indole-2-Carboxylic Acid Derivatives |

| Hit Identification | Virtual Screening | Identifying the indole-2-carboxylic acid scaffold against HIV-1 integrase. mdpi.com |

| Binding Pose Prediction | Molecular Docking | Predicting the chelation of Mg2+ ions by the indole core and carboxyl group. mdpi.com |

| Interaction Analysis | Binding Mode Visualization | Observing π-π stacking between a C6 substituent and viral DNA. rsc.org |

| Potency Improvement | Structure-Activity Relationship (SAR) | Adding a C3 branch to interact with a hydrophobic pocket, increasing IC50. mdpi.com |

Applications in Advanced Chemical Biology Tools

Beyond therapeutics, the unique properties of the indole ring make it an excellent scaffold for developing advanced chemical biology tools to probe biological systems. The intrinsic fluorescence of the indole moiety is a key feature that can be exploited. nih.gov

Potential applications include:

Fluorescent Probes: The indole scaffold is a core component of many fluorescent molecules. By designing derivatives based on a donor-π-acceptor (D-π-A) architecture, researchers can create probes that change their fluorescence properties (e.g., intensity or wavelength) in response to specific analytes, changes in pH, or binding to a target protein. mdpi.com

Biosensors: A this compound-based probe could be designed to selectively detect metal ions, reactive oxygen species, or specific enzymes in living cells. For example, indole-based chemodosimeters have been developed for selectively sensing cyanide in aqueous media. mdpi.com

pH Sensors and Logic Gates: The nitrogen atom in the indole ring allows it to respond to changes in proton concentration. This property has been used to develop pH-sensitive fluorescent probes and even molecular logic gates, where the fluorescence output is controlled by multiple chemical inputs. mdpi.com

Bioimaging Agents: By conjugating the fluorinated indole scaffold to a targeting moiety (e.g., a peptide or small molecule that binds to a specific receptor), it may be possible to develop agents for imaging specific cell types or tissues in real-time. The photophysical properties of indole nucleoside analogues are actively being studied for such purposes. nih.gov

常见问题

Q. What are the key physicochemical properties of 4-fluoro-1H-indole-2-carboxylic acid, and how do they influence experimental design?

Answer: The compound (C9H6FNO2, MW 179.15) has a melting point range of 205–209°C (for the unfluorinated analogue, indole-2-carboxylic acid) and a calculated density of ~1.41 g/cm³ . Its solubility varies with pH due to the carboxylic acid group (pKa ~4.09), making it more soluble in alkaline buffers. Key identifiers include:

- SMILES :

C1=CC(=C2C=C(C(=O)O)NC2=C1)F - InChIKey :

KBWWCYDFHITBFO-UHFFFAOYSA-N

Methodological Tip : For purification, use recrystallization in ethanol/water mixtures, and confirm purity via HPLC (≥95% by area) with a C18 column and UV detection at 254 nm .

Q. What synthetic routes are available for preparing this compound?

Answer: A common approach involves:

Indole Ring Formation : Cyclization of fluorinated precursors (e.g., 4-fluoroaniline derivatives) via Fischer indole synthesis.

Carboxylation : Direct carboxylation at the 2-position using lithium bases (e.g., LDA) followed by CO2 quenching .

Hydrolysis : If starting from an ester (e.g., ethyl 4-fluoroindole-2-carboxylate), saponify with LiOH·H2O in THF/water (3:1 v/v) at 60°C for 6 hours .

Key Challenge : Fluorine’s electron-withdrawing effect may reduce carboxylation efficiency. Optimize reaction temperature (0–5°C) to minimize side reactions .

Advanced Research Questions

Q. How can regioselective fluorination be achieved in indole-2-carboxylic acid derivatives?

Answer: Regioselective fluorination at the 4-position requires:

- Directed C–H Activation : Use Pd-catalyzed coupling with directing groups (e.g., amides) to position fluorine at C4 .

- Electrophilic Fluorination : Employ Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) in acetic acid under mild conditions (25°C, 12 h) .

Data Contradiction Note : Some studies report competing fluorination at C5/C6 due to radical intermediates. Confirm regiochemistry via ¹⁹F NMR (δ ~-120 ppm for C4-F) .

Q. What strategies resolve contradictions in reported biological activities of this compound derivatives?

Answer: Discrepancies often arise from:

- Substituent Effects : Fluorine’s position (C4 vs. C5) alters electronic profiles. Compare IC50 values across analogues using standardized assays (e.g., kinase inhibition) .

- Metabolic Stability : Fluorine at C4 may enhance metabolic resistance in vivo vs. in vitro. Perform microsomal stability assays (human liver microsomes, NADPH) to validate .

Example : A derivative with C4-F showed 3-fold higher plasma half-life (t₁/₂ = 4.2 h) in mice compared to C5-F (t₁/₂ = 1.3 h) .

Q. How can computational modeling guide the design of 4-fluoroindole-2-carboxylic acid-based inhibitors?

Answer:

Docking Studies : Use AutoDock Vina to model interactions with target proteins (e.g., COX-2). The carboxylic acid group often binds to catalytic arginine residues.

QM/MM Calculations : Assess fluorine’s impact on binding energy (ΔΔG). Fluorine at C4 can improve affinity by 1.2 kcal/mol via hydrophobic contacts .

ADMET Prediction : Predict logP (calculated ~2.1) and solubility (≈0.5 mg/mL) using SwissADME to optimize pharmacokinetics .

Q. What analytical techniques are critical for characterizing fluorinated indole derivatives?

Answer:

- ¹H/¹³C NMR : Identify substitution patterns. For 4-fluoro derivatives, expect deshielding of C3 (δ ~120 ppm in ¹³C NMR) .

- HRMS : Confirm molecular ion [M-H]⁻ at m/z 178.0378 (calc. 178.0375) .

- X-ray Crystallography : Resolve fluorine’s position (e.g., C–F bond length ≈1.35 Å) .

Troubleshooting : Fluorine’s quadrupolar effect may broaden ¹H NMR peaks. Use deuterated DMSO-d6 with 10% CD3OD to enhance resolution .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。